molecular formula C12H17NO4 B2634653 2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide CAS No. 155955-78-5

2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide

Cat. No.: B2634653
CAS No.: 155955-78-5
M. Wt: 239.271
InChI Key: ZJVMUSRVMVFMKF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-methoxy-N-methylacetamide is an organic compound with a complex structure that includes a dimethoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate amines under specific conditions. One common method includes the use of N-methyl-N-methoxyamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . Detailed studies on its binding affinity and specificity are crucial to understanding its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-methoxy-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and acetamide groups allow for versatile modifications, making it a valuable scaffold in synthetic chemistry and drug design .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-13(17-4)12(14)8-9-5-6-10(15-2)11(7-9)16-3/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVMUSRVMVFMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(3,4-Dimethoxyphenyl)acetic acid (13.0 g, 66.4 mmol) was suspended in anhydrous CH2Cl2 followed by addition of EDCI (15.3 g, 79.7 mmol), HOBt (20.6 g, 152 mmol), triethylamine (8.06 g, 79.7 mmol), and N,O-dimethylhydroxylamine hydrochloride (6.48 g, 66.4 mmol). The reaction was stirred 3 days at ambient temperature after which the solvent was evaporated at reduced pressure. The residue was partitioned between EtOAc and water. The organic layer was washed with aq. HCl, sat NaHCO3, brine, dried (Na2SO4), and concentrated in vacuo to give 10.5 g (66%) of N-methyl-N-methoxy-(3,4-dimethoxyphenyl)acetamide as a pale brown oil.
Quantity
13 g
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reactant
Reaction Step One
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Quantity
15.3 g
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reactant
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Quantity
20.6 g
Type
reactant
Reaction Step Two
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8.06 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
6.48 g
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-(3,4-dimethoxyphenyl)acetic acid (1 g, 5.1 mmol), N,O-dimethylhydroxylamine hydrochloride (480 mg, 5.1 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (978 mg, 5.1 mmol), hydroxybenzotriazole (690 mg, 5.1 mmol) and triethylamine (2.57 g, 25.5 mmol) in dichloromethane (30 mL) was stirred at room temperature overnight. The reaction mixture was diluted with water (30 mL), and extracted with EtOAc (30 mL×3). The combined organic layer was dried over Na2SO4, concentrated in vacuo, and purified by column chromatography (PE: EtOAc=8:1) to afford 2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide (370 mg, yield 30.3%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
978 mg
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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